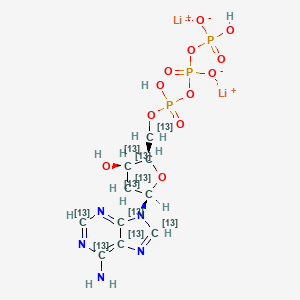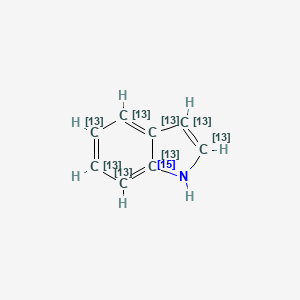
Indole-13C8,15N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indole-13C8,15N is a stable isotope-labeled compound where the indole molecule is labeled with carbon-13 and nitrogen-15 isotopes. Indole itself is an endogenous metabolite and a fundamental structure in many natural products and pharmaceuticals . The labeled version, this compound, is primarily used in scientific research to study metabolic pathways and molecular interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Indole-13C8,15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the indole structure. One method involves the selective labeling of indole using isotopically enriched precursors. For instance, [15N]indole can be synthesized with high chemical and isotopic purity using specific reaction conditions and precursors .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using isotopically labeled starting materials. The process requires precise control of reaction conditions to ensure high yield and purity of the labeled compound. The production methods are designed to be scalable and cost-effective to meet the demands of research and development .
Analyse Des Réactions Chimiques
Types of Reactions
Indole-13C8,15N undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and interactions in different environments.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenating agents or nucleophiles under specific conditions .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can lead to the formation of indole-2,3-dione, while reduction can yield indoline derivatives .
Applications De Recherche Scientifique
Indole-13C8,15N has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways.
Biology: Helps in understanding the role of indole derivatives in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to track the distribution and metabolism of indole-based drugs.
Industry: Applied in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of Indole-13C8,15N involves its interaction with various molecular targets and pathways. The labeled isotopes allow researchers to trace the compound’s movement and interactions within biological systems. This helps in identifying the molecular targets and understanding the pathways involved in its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-13C8: Labeled with carbon-13 isotopes only.
Indole-15N: Labeled with nitrogen-15 isotopes only.
Unlabeled Indole: The natural form of indole without isotopic labeling
Uniqueness
Indole-13C8,15N is unique due to its dual labeling with both carbon-13 and nitrogen-15 isotopes. This dual labeling provides more detailed information in studies involving metabolic pathways and molecular interactions compared to single-labeled or unlabeled indole .
Propriétés
Formule moléculaire |
C8H7N |
|---|---|
Poids moléculaire |
126.083 g/mol |
Nom IUPAC |
1H-indole |
InChI |
InChI=1S/C8H7N/c1-2-4-8-7(3-1)5-6-9-8/h1-6,9H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1 |
Clé InChI |
SIKJAQJRHWYJAI-RIQGLZQJSA-N |
SMILES isomérique |
[13CH]1=[13CH][13CH]=[13C]2[13C](=[13CH]1)[13CH]=[13CH][15NH]2 |
SMILES canonique |
C1=CC=C2C(=C1)C=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-3,4-bis(2-methoxyethoxy)oxolan-2-yl]methanol](/img/structure/B12389366.png)
![9-[(2R)-2-hydroxy-3-methylbut-3-enoxy]furo[3,2-g]chromen-7-one](/img/structure/B12389371.png)
![dilithium;[(2R,3R,5R)-5-(2-(15N)azanyl-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12389373.png)

![5-fluoro-1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12389378.png)

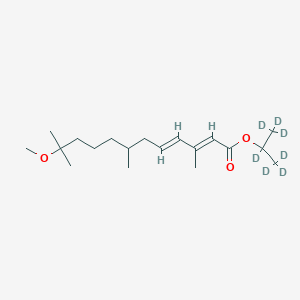
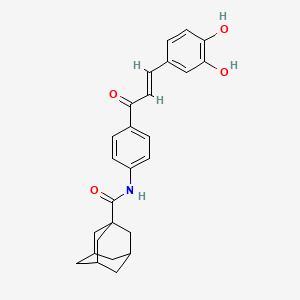
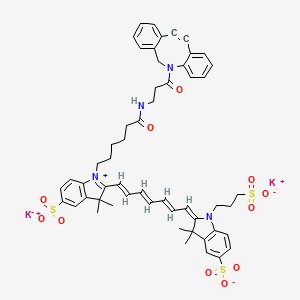
![1-[(2R,3S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12389424.png)
![[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2S,3S,4R,5R)-4-hydroxy-3-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl (E)-3-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate](/img/structure/B12389425.png)


